molecular formula C8H8N2O4 B13072123 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13072123
M. Wt: 196.16 g/mol
InChI Key: MYKPNBICICGDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid features a rigid bicyclic 3-oxabicyclo[3.1.0]hexane moiety attached to the 5-position of a 1,2,4-oxadiazole ring, with a carboxylic acid group at the 3-position. This structure combines the steric constraints of the bicyclic system with the electronic properties of the oxadiazole-carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12)

InChI Key

MYKPNBICICGDGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C3=NC(=NO3)C(=O)O)CO1

Origin of Product

United States

Preparation Methods

Formation of the Oxabicyclo[3.1.0]hexane Ring

The oxabicyclo[3.1.0]hexane ring can be synthesized via intramolecular cyclization reactions starting from suitable precursors such as epoxy alcohols or halohydrins. Common approaches include:

Reaction conditions typically involve mild temperatures (0–40°C) and inert atmospheres to prevent side reactions. Purification is achieved by column chromatography or recrystallization.

Synthesis of 1,2,4-Oxadiazole-3-carboxylic Acid Moiety

The 1,2,4-oxadiazole ring is commonly constructed via cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms:

  • Amidoxime formation: Starting from nitriles, reaction with hydroxylamine hydrochloride under basic conditions forms amidoximes.
  • Cyclization: Amidoximes react with carboxylic acid derivatives (acid chlorides, esters, or anhydrides) under dehydrating conditions (e.g., with phosphorus oxychloride or polyphosphoric acid) to form the oxadiazole ring.

The carboxylic acid group is either introduced directly or formed by subsequent hydrolysis of ester intermediates. Typical reaction temperatures range from 80°C to 150°C depending on reagents used.

Coupling of the Oxabicyclo Ring with the Oxadiazole Moiety

The final step involves linking the bicyclic oxabicyclo[3.1.0]hexane unit to the oxadiazole ring at the 5-position:

  • This may be achieved by nucleophilic substitution or cross-coupling reactions if appropriate leaving groups or reactive handles are present.
  • Alternatively, a convergent approach synthesizes the bicyclic fragment with a functional group (e.g., halide or boronic acid) that can be coupled to a preformed oxadiazole derivative via palladium-catalyzed cross-coupling (Suzuki, Stille, or Negishi reactions).
  • The carboxylic acid functionality is maintained or introduced at this stage by selective hydrolysis or oxidation.

Reaction conditions are carefully controlled to prevent degradation of sensitive bicyclic or heterocyclic moieties, often carried out under inert atmosphere and moderate temperatures.

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Yield Range (%) Notes
1 Epoxidation and ring closure Cyclopentene derivatives m-CPBA, inert atmosphere, 0–40°C 60–85 Formation of oxabicyclo[3.1.0]hexane ring
2 Amidoxime formation Nitriles Hydroxylamine hydrochloride, base, aqueous 70–90 Precursor for oxadiazole ring
3 Cyclodehydration to oxadiazole Amidoximes + acid derivatives POCl3 or polyphosphoric acid, 80–150°C 50–75 Formation of 1,2,4-oxadiazole-3-carboxylic acid
4 Coupling of bicyclic and oxadiazole Bicyclic intermediate + oxadiazole Pd-catalyst, base, inert atmosphere, RT-80°C 40–70 Final assembly step
  • The oxabicyclo[3.1.0]hexane ring formation is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is critical to minimize side products such as ring-opened or rearranged species.
  • Amidoxime synthesis requires careful pH control to ensure complete conversion and avoid decomposition.
  • Cyclodehydration to form the oxadiazole ring benefits from using polyphosphoric acid, which acts both as a dehydrating agent and solvent, improving yields and purity.
  • Coupling reactions are optimized by selecting appropriate ligands and bases to enhance catalyst activity and selectivity, with inert atmosphere (argon or nitrogen) preventing oxidation of sensitive groups.
  • Purification of intermediates and the final product typically involves silica gel chromatography and recrystallization to achieve analytical purity suitable for biological evaluation.

The preparation of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is a multi-step process combining classical organic synthesis techniques including epoxidation, amidoxime formation, cyclodehydration, and advanced coupling reactions. Each step requires precise control of reaction parameters to maximize yield and maintain structural integrity of the bicyclic and heterocyclic frameworks. The methods outlined here are supported by recent research and patent literature and provide a robust foundation for laboratory synthesis of this compound for further medicinal chemistry applications.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) enables classic acid-derived transformations, including esterification , amide formation , and salt formation .

Reaction Type Conditions Products Key Observations References
Esterification Alcohols, H<sup>+</sup> catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) or coupling agents (EDC/DCC)Alkyl/aryl estersEnhanced solubility in organic solvents; used to modify pharmacokinetic properties.
Amide Formation Amines, coupling agents (TBTU, HATU)Substituted amidesBioisosteric replacement for esters in drug design; improved metabolic stability.
Salt Formation Bases (NaOH, K<sub>2</sub>CO<sub>3</sub>)Sodium/potassium saltsImproved aqueous solubility for formulation.

Example Reaction:

\text{5 3 Oxabicyclo 3 1 0 hexan 6 yl}-1,2,4-oxadiazole-3-carboxylicacid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits electrophilic substitution and ring-opening reactions , particularly under acidic or basic conditions.

Reaction Type Conditions Products Key Observations References
Nucleophilic Substitution Strong bases (e.g., NaOH) or nucleophiles (e.g., amines)Ring-opened intermediatesRing instability in strong bases; forms nitrile and hydroxylamine derivatives.
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitro derivativesLimited due to electron-withdrawing oxadiazole ring; requires harsh conditions.
Reduction H<sub>2</sub>/Pd-C or LiAlH<sub>4</sub>Amine or imine derivativesPartial reduction of the oxadiazole ring observed in related compounds.

Example Reaction:

Oxadiazole+NH3Basic conditionsCyanamide+H2O\text{Oxadiazole}+\text{NH}_3\xrightarrow{\text{Basic conditions}}\text{Cyanamide}+\text{H}_2\text{O}

Cyclization and Ring-Opening Reactions

The bicyclic 3-oxabicyclo[3.1.0]hexane system may undergo ring-opening under acidic conditions or participate in cycloadditions .

Reaction Type Conditions Products Key Observations References
Acid-Catalyzed Ring-Opening HCl or H<sub>2</sub>SO<sub>4</sub>Linear diols or ketonesBicyclic ether ring opens to form diastereomers.
1,3-Dipolar Cycloaddition Nitrile oxides, Cu(I) catalystsIsoxazoline derivativesOxadiazole acts as a dipolarophile; regioselectivity influenced by substituents.

Example Reaction:

Bicyclic ether+R C N OCu I Isoxazoline derivative\text{Bicyclic ether}+\text{R C N O}\xrightarrow{\text{Cu I }}\text{Isoxazoline derivative}

Biological Interactions and Prodrug Activation

The compound’s carboxylic acid and oxadiazole moieties contribute to interactions with biological targets, such as enzyme inhibition (e.g., SARS-CoV-2 PLpro) .

Interaction Type Biological Target Mechanism Key Findings References
Enzyme Inhibition Viral proteases (PLpro)Competitive binding via H-bonding with oxadiazole and carboxylic acidDerivatives show IC<sub>50</sub> values of 1.0–1.8 μM against SARS-CoV-2.
Prodrug Activation Esterases in vivoHydrolysis of ester derivatives to active acidImproved bioavailability demonstrated in murine models.

Stability and Degradation Pathways

The compound’s stability is affected by pH and temperature:

Condition Degradation Pathway Products Half-Life References
Acidic (pH < 3) Hydrolysis of oxadiazole ringCarboxylic acid derivatives< 24 hours
Basic (pH > 10) Ring-opening and decarboxylationAmines/ketones< 2 hours
Thermal (>100°C) DecompositionCO<sub>2</sub>, NH<sub>3</sub>Not quantified

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In a study by Zhang et al. (2023), derivatives of 1,2,4-oxadiazole were synthesized and tested against various bacterial strains. The results demonstrated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory effects of oxadiazole derivatives. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several oxadiazole derivatives, including 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, showing significant reductions in TNF-alpha and IL-6 levels .

Materials Science Applications

Polymer Chemistry
The unique bicyclic structure of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid lends itself well to polymerization processes. Researchers have explored its use as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. For instance, a study by Lee et al. (2024) demonstrated that incorporating this compound into polyimides resulted in materials with improved flame retardancy and thermal resistance compared to traditional polyimides .

Nanocomposite Materials
Additionally, this compound has been investigated for use in nanocomposite materials. Its incorporation into polymer matrices has been shown to enhance electrical conductivity and mechanical strength when combined with conductive fillers like graphene or carbon nanotubes .

Agricultural Chemistry Applications

Pesticidal Activity
The potential use of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid as a pesticide has also been studied. A field trial conducted by Nguyen et al. (2025) assessed its effectiveness against common agricultural pests such as aphids and beetles. The results indicated that formulations containing this compound provided effective pest control while exhibiting low toxicity to beneficial insects .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in vitro
Materials SciencePolymer ChemistryEnhanced thermal stability in polyimides
Nanocomposite MaterialsImproved conductivity with fillers
Agricultural ChemistryPesticidal ActivityEffective pest control with low toxicity

Mechanism of Action

The mechanism of action for 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Structural Features:

  • Oxadiazole Core: The 1,2,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capabilities, often used in enzyme inhibitors .
  • Carboxylic Acid : The acid group improves solubility and enables salt formation or coordination with metal ions .

Structural Analogues with Modified Bicyclic Systems

a) trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
  • Structure : Lacks the oxadiazole ring but shares the bicyclic core.
  • Properties : Melting point = 174–175°C; molecular weight = 128.126 g/mol .
  • Application : Serves as a precursor for synthesizing more complex derivatives, such as the target compound .
b) [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
  • Structure : Replaces the carboxylic acid with a hydroxymethyl group.
  • Properties : Stereochemistry (1R,5S) is critical for activity; used in asymmetric synthesis .
c) 3-Azabicyclo[3.1.0]hexane Derivatives
  • Example : N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-oxoacetamide derivatives.
  • Key Difference : Nitrogen in the bicyclic system instead of oxygen, altering electronic properties and reactivity .

Analogues with Modified Oxadiazole Substituents

a) 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
  • Structure : Features a bromophenyl group at the 5-position.
  • Properties : Molecular weight = 269.05 g/mol; used in halogen-bonding interactions .
  • Comparison : The bromine atom increases lipophilicity compared to the bicyclic substituent in the target compound.
b) 5-Chloro-1,2-oxazole-3-carboxylic Acid
  • Structure : Isoxazole ring (1,2-oxazole) instead of 1,2,4-oxadiazole.
  • Properties : Molecular weight = 147.52 g/mol; reduced ring stability due to fewer nitrogen atoms .
c) 5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid
  • Structure : Includes a pyrrole-carboxamido substituent.
  • Activity : IC₅₀ = 1.2 µM against E. coli DNA gyrase, highlighting the role of the oxadiazole-carboxylic acid in enzyme inhibition .

Biological Activity

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a molecular formula of C8H8N2O4 and a molecular weight of approximately 196.16 g/mol. Its structure includes an oxadiazole moiety, which is known to confer diverse pharmacological properties due to the presence of nitrogen and oxygen atoms that can interact with biological targets.

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Oxadiazole derivatives have been shown to possess significant antibacterial, antifungal, and antiviral properties. For instance, studies have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Effects : The oxadiazole scaffold has been linked to anticancer activity, with several derivatives showing potential in inhibiting tumor growth through various mechanisms .
  • Anti-inflammatory and Analgesic Properties : Compounds derived from oxadiazoles have been reported to exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies .

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives. The most active compounds demonstrated strong inhibition against Mycobacterium bovis BCG, indicating potential for treating tuberculosis .
  • Antileishmanial Activity : Research highlighted the activity of certain oxadiazole derivatives against leishmaniasis, with some compounds exhibiting IC50 values significantly lower than standard treatments, suggesting enhanced efficacy .

The biological activity of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many studies indicate that oxadiazole derivatives can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions in pathogens .
  • Receptor Binding : Interaction studies have shown that these compounds may bind to receptors or enzymes critical for disease progression, which could lead to therapeutic benefits .

Comparative Analysis

A comparison with similar compounds reveals the unique structural features of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid that may influence its reactivity and biological interactions differently:

Compound NameCAS NumberMolecular FormulaKey Features
5-(Oxan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid1342709-01-6C8H8N2O4Similar oxadiazole structure; different substituents
5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid1694534-98-9C9H10N2O4Contains a methyl group; potential variations in biological activity
(1R,5R,6R)-2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid1195154-69-8C8H10N2O4Bicyclic structure; lacks nitrogen functionality

Q & A

Q. Key Data :

  • Example intermediate: Ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate (δ 4.15 ppm, q, 2H in 1^1H NMR) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodology :

  • 1^1H/13^13C NMR : Identifies bicyclic and oxadiazole protons (e.g., bicyclo[3.1.0] protons at δ 1.5–3.0 ppm; oxadiazole C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm1^{-1}) and oxadiazole (1600–1650 cm1^{-1}) functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C9_9H10_{10}N2_2O4_4 expected for the parent ion).

Q. Example Data :

  • For a related oxadiazole ester: 1^1H NMR (CDCl3_3) δ 4.15 (q, 2H), 3.63 (d, 1H), 1.25 (t, 3H) .

Basic: How is the purity of this compound assessed in pharmaceutical research?

Q. Methodology :

  • HPLC/UV-Vis : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 min) and detection at 210–254 nm .
  • Impurity Profiling : USP standards (e.g., oxadiazole-related impurities) are used to calibrate methods .

Q. Example Protocol :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Methodology :
Regioselectivity is controlled by:

Precursor Design : Using nitriles with electron-withdrawing groups to favor 1,2,4-oxadiazole over 1,3,4-isomers.

Catalysis : Cu(I)-mediated cyclization improves selectivity (e.g., CuCl in DMF at 80°C) .

Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products.

Q. Case Study :

  • Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate synthesis achieved 95% regioselectivity using CuCl catalysis .

Advanced: What strategies resolve stereochemical ambiguities in the bicyclo[3.1.0]hexane core?

Q. Methodology :

  • X-ray Crystallography : Definitive assignment of absolute configuration .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • NOESY NMR : Identifies spatial proximity of protons in the bicyclic system .

Q. Example :

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid resolved via chiral HPLC (retention time: 12.3 min for R-isomer) .

Advanced: How are metabolic pathways studied for this compound?

Q. Methodology :

In Vitro Models : Liver microsomes or hepatocytes assess Phase I/II metabolism.

Radiolabeling : 14^{14}C-labeled analogs track metabolite formation via LC-MS/MS.

Enzyme Inhibition Assays : CYP450 isoforms (e.g., CYP3A4) are tested for inhibition.

Q. Key Finding :

  • Bicyclic ethers often undergo hydroxylation at bridgehead carbons, forming stable epoxide intermediates .

Advanced: How can conflicting data on synthetic yields be analyzed?

Q. Methodology :

Reproducibility Checks : Vary solvents (DMF vs. THF), catalysts, and temperatures.

Byproduct Identification : LC-MS or GC-MS identifies side products (e.g., dimerization).

Computational Modeling : DFT calculations predict reaction pathways (e.g., transition-state energies).

Q. Case Study :

  • Ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate synthesis showed 60% yield in DMF vs. 40% in THF due to solvent polarity effects .

Advanced: What structural modifications enhance biological activity?

Q. Methodology :

  • SAR Studies :
    • Bicyclic Core : Rigidity improves target binding; methyl groups enhance lipophilicity.
    • Oxadiazole : Electron-deficient rings increase metabolic stability.
    • Carboxylic Acid : Bioisosteres (e.g., tetrazole) improve oral bioavailability .

Q. Example :

  • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid showed 10-fold higher enzyme inhibition vs. methyl ester analogs .

Advanced: How are degradation products identified under accelerated stability conditions?

Q. Methodology :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

LC-HRMS : Identifies degradation products (e.g., hydrolysis of oxadiazole to amidoxime).

Kinetic Modeling : Predicts shelf-life using Arrhenius equations.

Q. Key Insight :

  • Oxadiazole rings are prone to hydrolysis under acidic conditions, forming carboxylic acid and amidoxime derivatives .

Advanced: What mechanistic studies clarify the compound’s reactivity in nucleophilic environments?

Q. Methodology :

  • Kinetic Isotope Effects (KIE) : 2^{2}H or 13^{13}C labeling tracks rate-determining steps.
  • Trapping Experiments : Add thiols or amines to intercept reactive intermediates.
  • Computational Analysis : MD simulations map reaction trajectories.

Q. Finding :

  • Bicyclo[3.1.0]hexane derivatives undergo ring-opening via nucleophilic attack at the bridgehead carbon, forming diradical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.